![molecular formula C17H10N2O2 B289912 4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated through multiple scientific research studies.
Aplicaciones Científicas De Investigación
4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione is its potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated in further studies.
Direcciones Futuras
There are several future directions for the scientific research of 4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione. One of the future directions is the optimization of the synthesis method to yield a higher purity product with a better yield. Additionally, further studies are needed to evaluate the potential toxicity and side effects of this compound. Further studies are also needed to evaluate its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, more research is needed to elucidate the exact mechanism of action of this compound and its potential targets in various diseases.
Métodos De Síntesis
The synthesis of 4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione involves the reaction of 2,3-dichloroquinoxaline with 2-phenylhydrazinecarboxamide in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final compound. The synthesis method has been optimized to yield a high purity product with a good yield, making it suitable for further scientific research applications.
Propiedades
Fórmula molecular |
C17H10N2O2 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-9-5-4-8-11(12)13-14(16)17(21)19-18-15(13)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
Clave InChI |
YYKUNTUAODMMNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



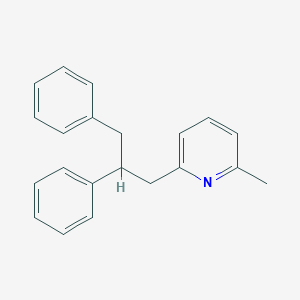

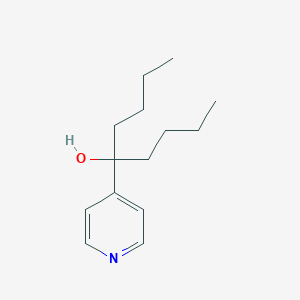
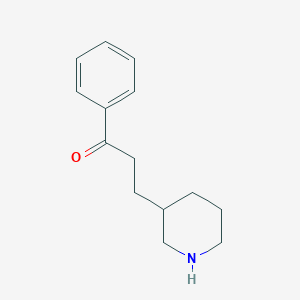
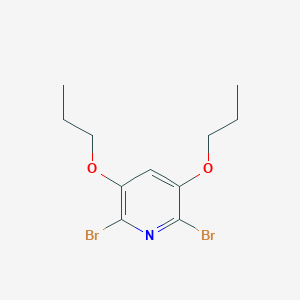
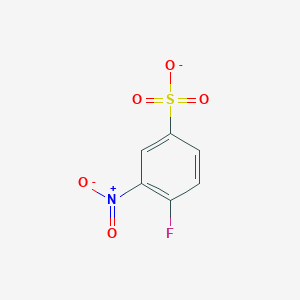

![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)

![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
